molecular formula C14H13ClN2O5S B4629841 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B4629841
M. Wt: 356.8 g/mol
InChI Key: WYQCCLOBXXMRFL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Sulfonation: The addition of a sulfonamide group to the aromatic ring.

    Methoxylation: The addition of a methoxy group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and methoxylating agents for methoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The compound may also interact with other cellular targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • 4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the nitrophenyl moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5S/c1-9-12(4-3-5-13(9)17(18)19)16-23(20,21)10-6-7-14(22-2)11(15)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQCCLOBXXMRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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